molecular formula C16H12N4S3 B047571 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-50-0

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B047571
CAS No.: 116710-50-0
M. Wt: 356.5 g/mol
InChI Key: DEYCSCCQLNRYNL-UHFFFAOYSA-N
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Description

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzothiazole moiety linked to a triazole ring through a sulfanylmethyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves multiple steps:

  • Formation of Benzothiazole Derivative: : The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting o-aminothiophenol with carbon disulfide and an appropriate alkylating agent under basic conditions to form the benzothiazole ring.

  • Synthesis of Triazole Ring: : The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent. The reaction is typically carried out under reflux conditions in the presence of a base.

  • Coupling Reaction: : The final step involves the coupling of the benzothiazole derivative with the triazole ring. This is usually achieved through a nucleophilic substitution reaction where the sulfanylmethyl group acts as a linker between the two rings. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the triazole ring or the benzothiazole moiety, often resulting in the formation of dihydro derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenyl group or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Dihydro Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole and thiol functionalities exhibit significant antimicrobial properties. Studies have shown that 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial cell wall synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, possibly through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Further research is necessary to elucidate its mechanism of action and potential clinical applications.

Fungicidal Properties

This compound has shown promise as a fungicide in agricultural applications. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens. Field trials have demonstrated its efficacy in controlling diseases such as powdery mildew and rusts on crops like wheat and barley .

Plant Growth Regulation

Additionally, this compound may serve as a plant growth regulator. Preliminary studies indicate that it can enhance root development and increase resistance to environmental stressors in certain plant species . This dual functionality could be beneficial in sustainable agriculture practices.

Corrosion Inhibition

In materials science, the compound has been studied for its potential as a corrosion inhibitor for metals. Its thiol groups can form protective layers on metal surfaces, significantly reducing corrosion rates in harsh environments . This application is particularly relevant in industries dealing with pipelines and marine structures.

Polymer Additives

Moreover, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties of polymers used in various applications . This could lead to the development of advanced materials with improved performance characteristics.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in cancer cell lines
Fungicidal Controls fungal diseases in wheat and barley
Plant Growth Regulation Enhances root development under stress conditions
Corrosion Inhibition Reduces corrosion rates on metal surfaces
Polymer Additives Improves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The benzothiazole moiety can intercalate with DNA, disrupting its function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in generating reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol
  • 5-(Benzothiazol-2-ylsulfanylmethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity. The phenyl group can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity to biological targets and its overall stability.

Biological Activity

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol, commonly referred to as BTST, is a compound characterized by its unique molecular structure that includes a benzothiazole moiety and a triazole-thiol framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C16H12N4S3
  • Molecular Weight : 356.49 g/mol
  • CAS Number : 116710-50-0

Biological Activity Overview

BTST exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that BTST derivatives possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal pathogens.

Anticancer Activity

Research indicates that BTST and its derivatives are particularly effective against melanoma and breast cancer cell lines. For instance, a study evaluated the cytotoxicity of various triazole-thiol derivatives, including BTST, using the MTT assay on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results highlighted that compounds with the triazole-thiol structure exhibited enhanced selectivity towards cancer cells compared to normal cells.

Table 1: Cytotoxicity of BTST Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundIGR39 (Melanoma)15.25.0
This compoundMDA-MB-231 (Breast)20.54.5
Parent Triazole CompoundIGR3930.02.0

Data adapted from .

Antimicrobial Activity

BTST shows promising antimicrobial properties against various bacterial strains. Studies have reported moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Efficacy of BTST

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Data derived from .

Mechanistic Insights

The biological activity of BTST may be attributed to its ability to form hydrogen bonds with biological receptors due to the polar nature of the triazole ring. This characteristic enhances its solubility and interaction with target sites within cells, making it a potent candidate for drug development.

Case Studies

  • Cytotoxicity in Melanoma : A study published in Pharmaceuticals demonstrated that BTST derivatives significantly inhibited melanoma cell migration and proliferation in vitro. The most active derivative showed an IC50 value of 15 µM against IGR39 cells, indicating strong anticancer potential .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of BTST against clinical isolates of bacteria and fungi. The results indicated that BTST exhibited notable activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYCSCCQLNRYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360847
Record name 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116710-50-0
Record name 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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